

minimizing PROTAC BET Degradator-10 off-target effects

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Compound of Interest

Compound Name: PROTAC BET Degradator-10

Cat. No.: B8117389

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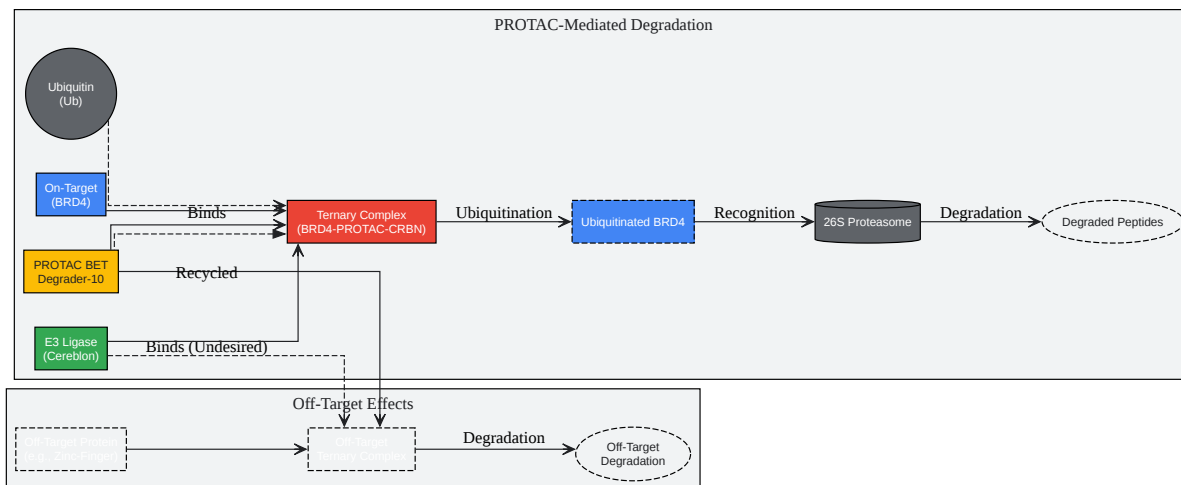
Technical Support Center: PROTAC BET Degradator-10

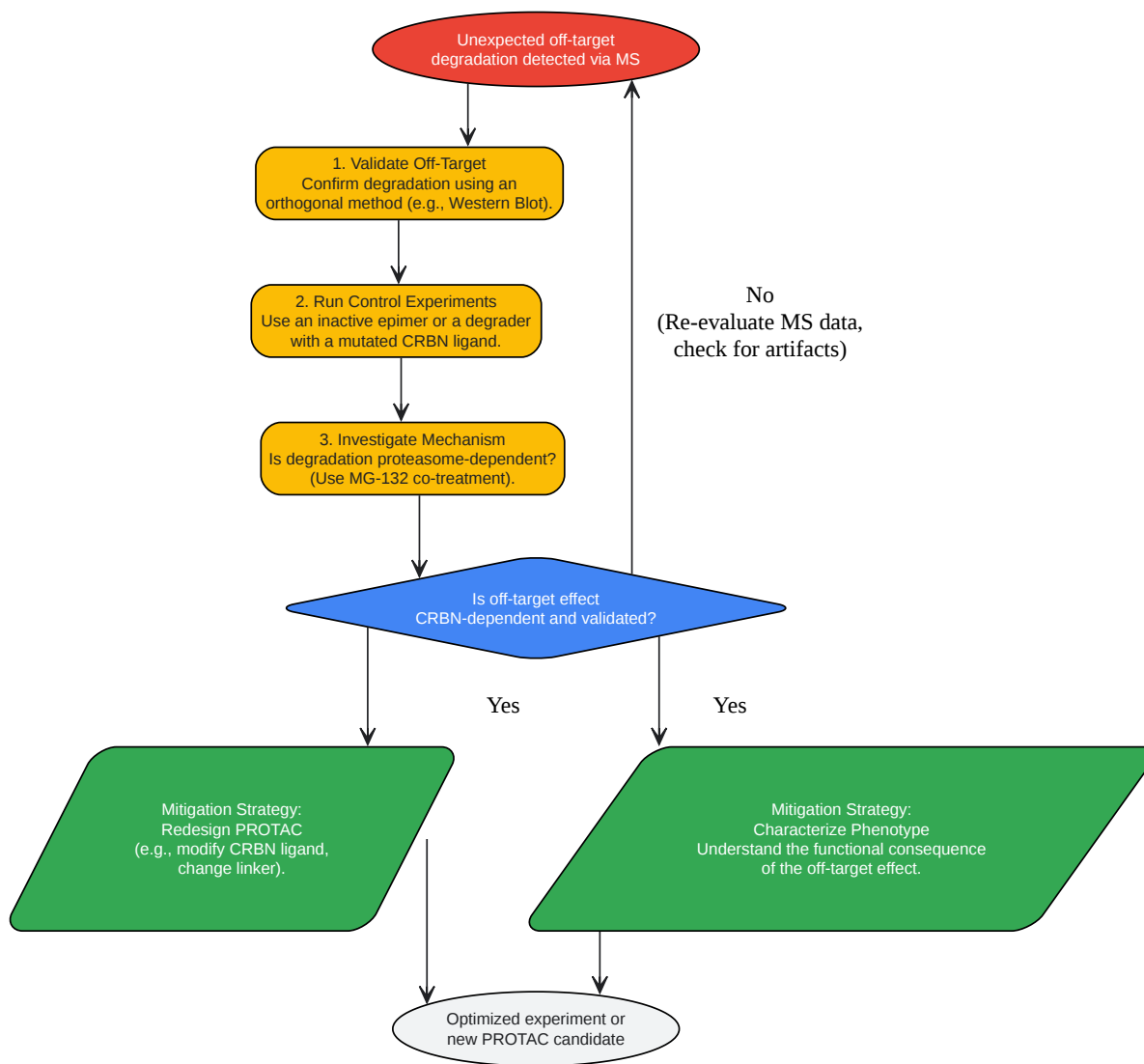
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing the off-target effects of **PROTAC BET Degradator-10**.

Frequently Asked Questions (FAQs)

Q1: What is **PROTAC BET Degradator-10** and what is its primary mechanism of action?

PROTAC BET Degradator-10 is a potent, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4.^{[1][2]} It functions by simultaneously binding to the target protein (BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase.^[2] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.^[3] This catalytic process allows a single molecule of the degrader to eliminate multiple target protein copies, potentially requiring lower therapeutic doses compared to traditional inhibitors.^[4]





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References

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